2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetic acid
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Overview
Description
2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetic acid is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Ethoxyphenoxy Group: The ethoxyphenoxy group can be introduced via an etherification reaction, where the phenol derivative is reacted with an ethyl halide in the presence of a base such as potassium carbonate.
Attachment of the Oxyacetic Acid Group: The oxyacetic acid group can be introduced through an esterification reaction, where the chromen-4-one derivative is reacted with chloroacetic acid in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.
Substitution: The ethoxyphenoxy and oxyacetic acid groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Chroman-4-one and other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid
- 2-[3-(2-Ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetic acid
Uniqueness
2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetic acid is unique due to its specific combination of functional groups and the chromen-4-one core structure This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications
Properties
IUPAC Name |
2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-2-23-14-5-3-4-6-15(14)26-17-10-25-16-9-12(24-11-18(20)21)7-8-13(16)19(17)22/h3-10H,2,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCWISCJGXVIIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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